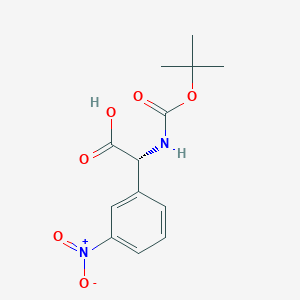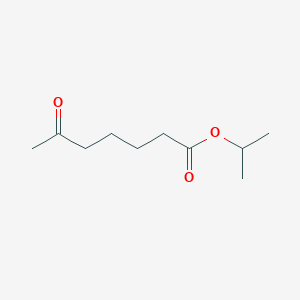
Isopropyl 6-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 6-oxoheptanoate is an organic compound with the molecular formula C10H18O3 It is a derivative of heptanoic acid, featuring an isopropyl group and a ketone functional group at the sixth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl 6-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 6-oxoheptanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 6-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-oxoheptanoic acid.
Reduction: 6-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl 6-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of isopropyl 6-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the formation of 6-oxoheptanoic acid and isopropanol. The pathways involved in its metabolism can vary depending on the specific enzymes present in the system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-isopropenyl-6-oxoheptanoic acid: Similar structure but with an isopropenyl group instead of an isopropyl group.
6-oxoheptanoic acid: Lacks the isopropyl group, making it less hydrophobic.
Methyl 6-oxoheptanoate: Similar ester but with a methyl group instead of an isopropyl group.
Uniqueness
Isopropyl 6-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its isopropyl group increases its hydrophobicity compared to similar compounds, potentially affecting its solubility and interactions in various environments.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
propan-2-yl 6-oxoheptanoate |
InChI |
InChI=1S/C10H18O3/c1-8(2)13-10(12)7-5-4-6-9(3)11/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
XZHVCFDNYKALMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


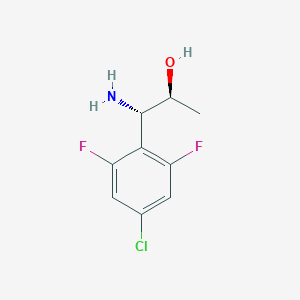
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)
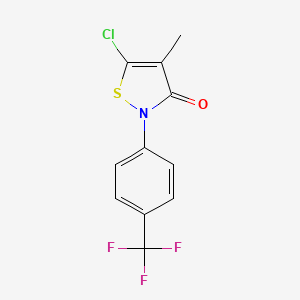
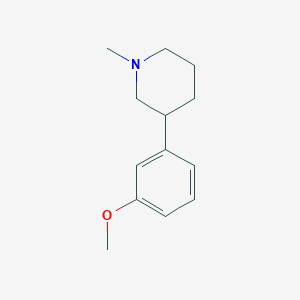
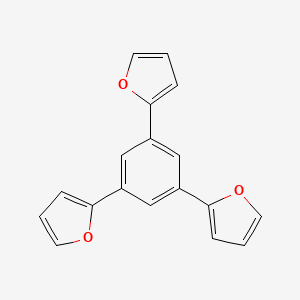
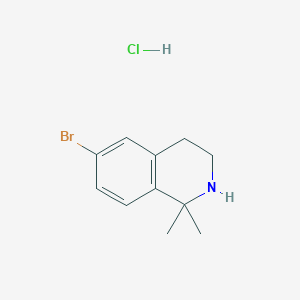
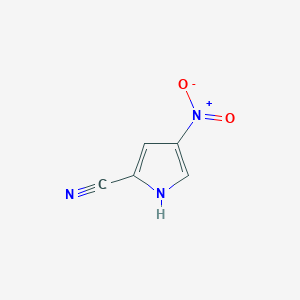
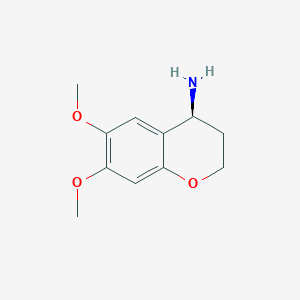
![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
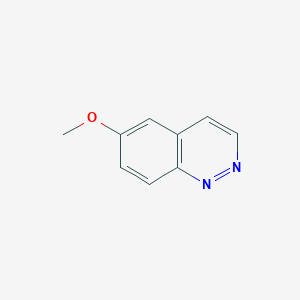
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)
